molecular formula C12H13N3O5S B2995062 methyl 4-(N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)sulfamoyl)benzoate CAS No. 1226456-16-1

methyl 4-(N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)sulfamoyl)benzoate

Cat. No.: B2995062
CAS No.: 1226456-16-1
M. Wt: 311.31
InChI Key: HLCNQLNQTCSVGP-UHFFFAOYSA-N
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Description

Methyl 4-(N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)sulfamoyl)benzoate is a chemical compound that belongs to the class of sulfonamides It features a benzene ring substituted with a sulfamoyl group, which is further linked to a 3-methyl-1,2,4-oxadiazol-5-ylmethyl moiety

Mechanism of Action

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown . Understanding these pathways and their downstream effects would provide valuable insights into the compound’s mechanism of action.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-(N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)sulfamoyl)benzoate typically involves multiple steps. One common approach is the reaction of 3-methyl-1,2,4-oxadiazole-5-carbaldehyde with methyl 4-aminobenzoate in the presence of a sulfamating agent, such as chlorosulfonic acid, under controlled temperature and pressure conditions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch reactors. The choice of reactor depends on factors such as the desired yield, purity, and cost-effectiveness. Process optimization, including the use of catalysts and solvents, is crucial to achieving high efficiency and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-(N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)sulfamoyl)benzoate can undergo various chemical reactions, including:

  • Oxidation: The benzene ring can be oxidized to form benzoic acid derivatives.

  • Reduction: The nitro group, if present, can be reduced to an amine.

  • Substitution: The sulfamoyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) in acidic conditions.

  • Reduction: Tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and HCl.

  • Substitution: Alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: Benzoic acid derivatives, such as 4-(N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)sulfamoyl)benzoic acid.

  • Reduction: Amines, such as 4-(N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)sulfamoyl)aniline.

  • Substitution: Alkylated sulfamoyl derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its sulfamoyl group makes it a versatile building block for various organic reactions.

Biology: Methyl 4-(N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)sulfamoyl)benzoate has shown potential as a bioactive molecule in biological studies. It can be used to investigate enzyme inhibition, receptor binding, and other biological processes.

Medicine: This compound has been explored for its medicinal properties, including its potential as an anti-inflammatory, antimicrobial, and anticancer agent. Its ability to interact with biological targets makes it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its stability and reactivity make it suitable for various applications.

Comparison with Similar Compounds

  • Methyl 4-(N-((2-methyl-1,2,4-oxadiazol-5-yl)methyl)sulfamoyl)benzoate

  • Methyl 4-(N-((4-methyl-1,2,4-oxadiazol-5-yl)methyl)sulfamoyl)benzoate

  • Methyl 4-(N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)carbamoyl)benzoate

Uniqueness: Methyl 4-(N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)sulfamoyl)benzoate stands out due to its specific substitution pattern and the presence of the 3-methyl-1,2,4-oxadiazol-5-ylmethyl group. This unique structure contributes to its distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

methyl 4-[(3-methyl-1,2,4-oxadiazol-5-yl)methylsulfamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O5S/c1-8-14-11(20-15-8)7-13-21(17,18)10-5-3-9(4-6-10)12(16)19-2/h3-6,13H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLCNQLNQTCSVGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CNS(=O)(=O)C2=CC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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